![molecular formula C12H13BrN2O2 B8045115 Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8045115.png)
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with carboxylic acid derivatives.
Ethylation: The ethyl group at the 3-position can be introduced through alkylation reactions using ethylating agents like ethyl iodide or diethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromo or ethyl positions using nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral conditions.
Reduction: LiAlH4, H2 with Pd/C catalyst, in anhydrous ether or THF.
Substitution: NaN3, NaOCH3, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or methoxy derivatives.
Scientific Research Applications
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate is structurally similar to other imidazo[1,2-a]pyridine derivatives, such as Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate. the presence of the ethyl group at the 3-position and the bromo group at the 5-position gives it unique chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it distinct from its analogs.
Comparison with Similar Compounds
Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 3-chloro-5-ethylimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 5-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Biological Activity
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications in pharmacology.
1. Chemical Structure and Properties
This compound features a heterocyclic structure that includes a bromine atom and an ethyl group attached to an imidazo[1,2-a]pyridine core. The molecular formula is C10H10BrN2O2, with a molecular weight of approximately 256.11 g/mol. Its structure can be represented as follows:
2. Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate starting materials under controlled conditions. A common synthetic route includes the bromination of a precursor compound followed by esterification with ethyl alcohol.
3.1 Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit significant antimicrobial properties. In particular, studies have shown promising activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0μM . This suggests potential as a novel therapeutic agent for tuberculosis treatment.
3.2 Anticancer Activity
This compound has also been investigated for its anticancer properties. It acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . This inhibition can enhance the efficacy of co-administered anticancer drugs by altering their metabolic pathways.
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with related compounds reveals the following insights:
Compound Name | Similarity Index | Key Features |
---|---|---|
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | 0.76 | Contains an ethyl ester instead of aldehyde |
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | 0.73 | Different position of bromine; similar activity |
Imidazo[1,2-a]pyridine | 0.72 | Lacks bromine; serves as a baseline for comparison |
These comparisons highlight the importance of the bromine substitution and the ethyl group in maintaining biological activity.
5. Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Properties
IUPAC Name |
ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-3-8-11(12(16)17-4-2)14-10-7-5-6-9(13)15(8)10/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEKBDXKRBREKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N1C(=CC=C2)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.